Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate
Description
Molecular Formula: C₁₁H₁₂ClNO₃S CAS Registry Number: 78614-22-9 Molecular Weight: 273.74 g/mol Structure: Features a carbamoylsulfanyl (-S-C(=O)-NH-) group attached to a 4-chlorophenyl moiety and a methyl propanoate backbone .
Properties
CAS No. |
78614-22-9 |
|---|---|
Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-16-10(14)6-7-17-11(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
RICLDJBYCVVATK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate typically involves the reaction of 4-chlorophenyl isothiocyanate with methyl 3-mercaptopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The carbamoylsulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of key analogues is summarized in Table 1, followed by detailed discussions.
Table 1: Key Properties of Methyl 3-[(4-Chlorophenyl)carbamoylsulfanyl]propanoate and Analogues
2.1 Functional Group Impact on Properties
- Carbamoylsulfanyl Group (Target Compound): Enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to simpler esters .
Sulfonyl Group (C₁₀H₁₁ClO₄S):
Thioether Group (C₁₀H₁₁ClO₂S):
Simple Ester (C₁₀H₁₁ClO₂):
- Lacks sulfur-based functional groups, resulting in lower molecular weight and reduced polarity. Primarily used as intermediates in agrochemicals .
Biological Activity
Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClNO2S
- IUPAC Name : this compound
- CAS Number : 180264-84-0
The compound features a propanoate backbone modified with a chlorophenyl group and a carbamoylsulfanyl moiety, contributing to its unique chemical reactivity and biological properties.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. Notably, it has been shown to interact with heat shock proteins (HSPs), particularly TRAP1. This interaction may influence cellular stress responses and apoptosis, suggesting potential anticancer properties.
Anticancer Activity
Research indicates that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism appears to involve the modulation of stress response pathways, which are critical in cancer cell survival and proliferation.
Antimicrobial Properties
In addition to anticancer activity, preliminary studies suggest that this compound may exhibit antimicrobial properties. This is particularly relevant in the context of developing new therapeutic agents against resistant bacterial strains.
Pharmacological Applications
The compound is being investigated for its potential use in drug development, particularly as an agent targeting specific receptors involved in pain and inflammatory responses. Its structural similarity to known pharmacological agents positions it as a candidate for further development in pain management therapies .
In Vitro Studies
A series of in vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancerous cell lines. For instance, studies conducted on human breast cancer cells indicated significant reductions in cell viability upon treatment with varying concentrations of this compound.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds such as:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methyl 3-amino-3-(2-chlorophenyl)propanoate | Anticancer | |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | Antimicrobial | |
| Methyl 3-amino-3-(4-fluorophenyl)propanoate | Antiproliferative |
These comparisons highlight the unique properties imparted by the chlorophenyl substitution on the propanoate chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
